molecular formula C23H46ClNO2 B140949 Benzyldimethyltetradecylammonium chloride dihydrate CAS No. 147228-81-7

Benzyldimethyltetradecylammonium chloride dihydrate

Cat. No. B140949
M. Wt: 404.1 g/mol
InChI Key: YLPZVNXGKBIJBW-UHFFFAOYSA-M
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Description

Benzyldimethyltetradecylammonium chloride dihydrate, also known as N,N-dimethyl-N-tetradecyl-benzenemethanaminium chloride dihydrate, is a quaternary ammonium compound . It is a general cationic surfactant and is also used as a phase transfer catalyst .


Molecular Structure Analysis

The molecular structure of Benzyldimethyltetradecylammonium chloride dihydrate can be represented by the linear formula: CH3(CH2)13N (Cl) (CH3)2CH2C6H5 · 2H2O . The compound has a molecular weight of 404.07 .


Chemical Reactions Analysis

Benzyldimethyltetradecylammonium chloride dihydrate is utilized as a phase transfer catalyst in organic reactions . It has been used in the preparation of mixed micelle with tetradecyltrimethylammonium (TTAB) and tetradecyltriphenylphosphonium bromides .


Physical And Chemical Properties Analysis

Benzyldimethyltetradecylammonium chloride dihydrate is a white to off-white crystalline powder . It has a melting point of 63-65 °C . It is soluble in water .

Scientific Research Applications

1. Mass Spectrometry and Quantitative Analysis

Benzyldimethyltetradecylammonium chloride (BDTA) is used in mass spectrometry for quantitative analysis. BDTA, under fast atom bombardment (FAB) conditions, produces abundant [M-Cl]+ species that are amenable to precise and accurate determination in various concentrations (Alberti et al., 1984).

2. Medical Research Models

In medical research, BDTA has been used to create amyenteric models in animals. For instance, it has been injected in opossums to study early events in the creation of an amyenteric opossum model of achalasia, contributing to our understanding of gastrointestinal disorders (Singaram et al., 1996).

3. Biodegradation and Environmental Impact

BDTA's impact on animal cells and its biodegradation process has been studied. Its toxicity and the efficacy of aerobic bacterial granules in breaking down BDTA and other ionic liquids have been evaluated, highlighting its environmental implications (Thamke et al., 2019).

4. Adsorption and Removal Processes

Research includes the use of activated carbon cloth for the adsorption and removal of BDTA from aqueous solutions. This study provides insights into the adsorption behaviors and efficiency of different materials in removing such compounds (Duman & Ayranci, 2010).

5. Application in Cellulose Functionalization

BDTA is used as a solvent in cellulose functionalization, showcasing its utility in polymer science and material engineering. This application demonstrates the versatility of BDTA in different scientific domains (Heinze et al., 2005).

6. Nanoparticle Stabilization

The stabilization of gold nanoparticles by BDTA has been studied. BDTA shows long-term stabilization capabilities for gold nanoparticles, an important aspect in the field of nanotechnology and materials science (Farren-Dai et al., 2014).

Safety And Hazards

Benzyldimethyltetradecylammonium chloride dihydrate is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

benzyl-dimethyl-tetradecylazanium;chloride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPZVNXGKBIJBW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046606
Record name Benzyldimethyltetradecylammonium chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyldimethyltetradecylammonium chloride dihydrate

CAS RN

147228-81-7
Record name Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride, dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147228817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyldimethyltetradecylammonium chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethyltetradecylammonium chloride dihydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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